N-(2-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

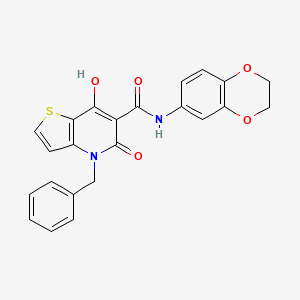

N-(2-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide (abbreviated as FMBA) is a benzotriazole derivative that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antibacterial Applications

The compound has shown promise as an antibacterial agent, particularly in inhibiting bacterial biofilm growth. Biofilms are structures that bacteria form to protect themselves from external threats, including antibiotics. The compound’s efficacy was demonstrated against pathogenic strains such as Escherichia coli and Bacillus subtilis, with significant biofilm growth inhibition observed .

Alzheimer’s Disease Therapy

Alzheimer’s disease is a debilitating neurodegenerative condition for which there is no cure. This compound has been synthesized with the aim of treating Alzheimer’s disease. It acts as a cholinesterase enzyme inhibitor, which is a common target for Alzheimer’s medications. The inhibition activity of the synthesized molecules suggests potential therapeutic effects against this disease .

Hemolytic Activity

In addition to its antibacterial properties, the compound has been studied for its hemolytic activity. Hemolysis refers to the destruction of red blood cells, which can release hemoglobin into the blood. The compound exhibited mild cytotoxicity, indicating that it might be used as a safe antibacterial agent without causing significant damage to red blood cells .

Anti-inflammatory Properties

Compounds with benzodioxane fragments, such as this one, have been identified as having anti-inflammatory properties. Inflammation is a biological response to harmful stimuli and is a key feature in many diseases. By reducing inflammation, this compound could potentially be used to treat various inflammatory conditions .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including cholinesterases and lipoxygenase. Enzyme inhibitors are often used as drugs to treat diseases by reducing the activity of specific enzymes involved in disease progression .

Antioxidant Activity

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This compound, with its benzodioxane moiety, has shown antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Anti-hepatotoxic Effects

The compound’s benzodioxane ring system is similar to that found in silybin, a major component of silymarin, which is known for its anti-hepatotoxic (liver-protecting) properties. Therefore, this compound could potentially be used to protect the liver from various toxins .

CNS-Related Activity

Some derivatives of sulfonamide, which is part of this compound’s structure, exhibit central nervous system (CNS)-related activity. This opens up possibilities for the compound to be used in treating CNS disorders or conditions .

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease , suggesting that they may target enzymes related to this condition, such as cholinesterase .

Mode of Action

It is known that similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that the compound may interact with these enzymes, inhibiting their activity and potentially altering biochemical pathways related to their function.

Pharmacokinetics

It is known that similar compounds, known as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Propiedades

IUPAC Name |

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c26-20-19(22(27)24-15-6-7-17-18(12-15)30-10-9-29-17)23(28)25(16-8-11-31-21(16)20)13-14-4-2-1-3-5-14/h1-8,11-12,26H,9-10,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXQCMOMIMRPQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2932389.png)

![4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2932394.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2932396.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2932397.png)

![Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2932400.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2932402.png)

![N-(2-methylphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2932409.png)